molecular formula C9H10O8 B7780982 (1R,2R,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid

(1R,2R,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid

Cat. No.: B7780982
M. Wt: 246.17 g/mol
InChI Key: WOSVXXBNNCUXMT-VERZDPOYSA-N
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Description

(1R,2R,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid is a stereochemically complex organic compound It is characterized by a cyclopentane ring with four carboxylic acid groups attached to each carbon atom in a specific stereochemical arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid typically involves multi-step organic reactions. One common method is the Diels-Alder reaction between maleic anhydride and a suitable diene, followed by hydrolysis and decarboxylation steps to introduce the carboxylic acid groups in the desired stereochemistry . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct stereochemical outcome.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex carboxylic acids or anhydrides.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The carboxylic acid groups can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts, while amidation typically involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentane-1,2,3,4-tetracarboxylic anhydride, while reduction could produce cyclopentane-1,2,3,4-tetraol.

Scientific Research Applications

(1R,2R,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound for understanding stereochemical effects in biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1R,2R,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific pathways involved can vary, but the compound’s stereochemistry plays a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1,2,3,4-tetracarboxylic acid: Similar in structure but with a cyclobutane ring instead of cyclopentane.

    Cyclohexane-1,2,3,4-tetracarboxylic acid: Contains a cyclohexane ring, offering different steric and electronic properties.

Uniqueness

(1R,2R,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid is unique due to its specific stereochemistry and the presence of four carboxylic acid groups on a cyclopentane ring. This configuration provides distinct reactivity and interaction profiles compared to its analogs, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(1R,2R,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O8/c10-6(11)2-1-3(7(12)13)5(9(16)17)4(2)8(14)15/h2-5H,1H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)/t2-,3+,4-,5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSVXXBNNCUXMT-VERZDPOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@H]([C@H]1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301193639
Record name rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301193639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3786-91-2
Record name rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3786-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC73712
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301193639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-1,c-2,c-3,c-4-cyclopentanetetracarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.143
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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